GSK2292767
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Overview
Description
GSK2292767 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound has been developed for its potential therapeutic applications in respiratory diseases, particularly asthma. It is known for its high selectivity over other PI3K isoforms, making it a valuable tool in both research and clinical settings .
Preparation Methods
The synthesis of GSK2292767 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indazole core, followed by the introduction of a methanesulfonamide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
GSK2292767 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
GSK2292767 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ pathway and its role in various biological processes.
Biology: Researchers use this compound to investigate the role of PI3Kδ in immune cell signaling and function.
Medicine: The compound is being explored for its potential therapeutic applications in respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).
Industry: This compound is used in the development of new therapeutic agents targeting the PI3Kδ pathway.
Mechanism of Action
GSK2292767 exerts its effects by selectively inhibiting the activity of PI3Kδ. This inhibition leads to a reduction in the production of phosphatidylinositol-trisphosphate, a key signaling molecule in the PI3K pathway. The molecular targets of this compound include immune cells such as T cells and B cells, where it modulates their function and reduces inflammation .
Comparison with Similar Compounds
GSK2292767 is often compared with other PI3Kδ inhibitors, such as nemiralisib (GSK2269557). While both compounds target the same enzyme, this compound is known for its higher selectivity and potency. Other similar compounds include idelalisib and duvelisib, which are also PI3Kδ inhibitors but differ in their pharmacokinetic profiles and therapeutic applications .
Properties
IUPAC Name |
N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPPCTVKHDVIQ-GASCZTMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-66-2 |
Source
|
Record name | GSK-2292767 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2292767 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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